molecular formula C20H20BNO3 B14774850 4'-Formyl-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbonitrile

4'-Formyl-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbonitrile

Cat. No.: B14774850
M. Wt: 333.2 g/mol
InChI Key: HFUUCJLGMSQXFE-UHFFFAOYSA-N
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Description

4’-Formyl-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbonitrile is a complex organic compound with the molecular formula C20H20BNO4. This compound is notable for its unique structure, which includes a formyl group, a dioxaborolane ring, and a carbonitrile group. It is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Formyl-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbonitrile typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4’-Formyl-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4’-Formyl-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbonitrile involves its ability to participate in various chemical reactions due to its functional groups. The boronic ester group allows for Suzuki-Miyaura coupling, forming new carbon-carbon bonds. The formyl and carbonitrile groups can undergo oxidation and reduction reactions, respectively, enabling the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Formyl-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C20H20BNO3

Molecular Weight

333.2 g/mol

IUPAC Name

3-[4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzonitrile

InChI

InChI=1S/C20H20BNO3/c1-19(2)20(3,4)25-21(24-19)18-11-16(8-9-17(18)13-23)15-7-5-6-14(10-15)12-22/h5-11,13H,1-4H3

InChI Key

HFUUCJLGMSQXFE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3=CC=CC(=C3)C#N)C=O

Origin of Product

United States

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